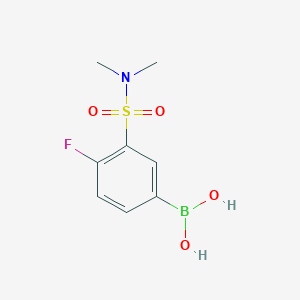
(3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid
Descripción general
Descripción
(3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C8H11BFNO4S and its molecular weight is 247.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to form fast and reversible covalent interactions with 1,2/1,3 cis-diols of carbohydrates .
Mode of Action
The mode of action of (3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid involves the formation of five-/six-membered cyclic boronic esters through fast and reversible covalent interactions with 1,2/1,3 cis-diols of carbohydrates .
Biochemical Pathways
Boronic acids are known to be involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The sm cross-coupling reaction, in which boronic acids are involved, is known for its exceptionally mild and functional group tolerant reaction conditions .
Result of Action
Boronic acids are known to be involved in the formation of carbon–carbon bonds through the sm cross-coupling reaction .
Action Environment
The sm cross-coupling reaction, in which boronic acids are involved, is known for its environmentally benign nature .
Actividad Biológica
(3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The chemical formula for this compound is C10H15BFNO4S. The compound is synthesized through a series of reactions involving boronic acid derivatives and sulfonamide groups. The presence of the boronic acid moiety allows for unique interactions with biological targets, particularly enzymes.
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with active site residues in enzymes. This interaction can inhibit enzyme activity, disrupting critical biochemical pathways. The sulfonamide group enhances this activity by providing additional sites for molecular interaction.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this boronic acid can reduce cell viability in prostate cancer cells while maintaining the viability of healthy cells.
| Compound | Cell Viability (%) at 5 µM | Healthy Cell Viability (%) |
|---|---|---|
| B5 | 33 | 71 |
| B7 | 44 | 95 |
These results suggest a selective cytotoxicity towards cancer cells, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound's mechanism as an enzyme inhibitor has been explored extensively. The boronic acid group is known to interact with serine proteases and other enzymes, leading to inhibition of their activity. This effect has implications for therapeutic applications in diseases where enzyme overactivity is a concern.
Case Studies
Propiedades
IUPAC Name |
[3-(dimethylsulfamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOBAJDXTMHAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















